Neuropeptide Y (13-36) is classified as a neuropeptide and is specifically derived from porcine sources. The peptide acts primarily as an agonist for the neuropeptide Y2 receptor, eliciting various physiological responses such as vasopressor effects when administered centrally . Its molecular formula is , with a molecular weight of approximately 2982.41 g/mol .
The synthesis of Neuropeptide Y (13-36) typically employs solid-phase peptide synthesis (SPPS), a widely used method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis process involves several key steps:
For industrial production, automated peptide synthesizers are utilized to enhance efficiency and yield. High-performance liquid chromatography (HPLC) is often employed for purification to ensure high purity levels, typically exceeding 95% .
The molecular structure of Neuropeptide Y (13-36) can be described by its amino acid sequence:
The C-terminal modification includes a C-terminal amide at Tyr-24, which enhances its biological activity . This structural feature contributes to its receptor binding affinity and specificity.
Neuropeptide Y (13-36) can undergo several chemical reactions that modify its structure or function:
Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol or tris(2-carboxyethyl)phosphine for reduction, and various acylation or alkylation agents for substitution modifications .
The mechanism of action of Neuropeptide Y (13-36) involves its binding to specific receptors, primarily the neuropeptide Y2 receptor. This interaction triggers a cascade of intracellular signaling pathways:
Research has shown that centrally injected Neuropeptide Y (13–36) produces vasopressor effects while antagonizing the vasodepressor action of full-length neuropeptide Y .
Neuropeptide Y (13-36) exhibits several notable physical and chemical properties:
The chemical properties include its ability to undergo various modifications through oxidation, reduction, and substitution reactions, which can tailor its activity for specific research applications .
Neuropeptide Y (13-36) has diverse applications in scientific research:
Neuropeptide Y (NPY) is a 36-amino-acid peptide first isolated from porcine brain in 1982. It belongs to a highly conserved peptide family that includes peptide YY (PYY) and pancreatic polypeptide (PP). These peptides share a characteristic tertiary structure known as the "PP-fold," featuring a polyproline helix and an amphipathic α-helix connected by a β-turn. This structural motif is critical for receptor recognition and is conserved across mammalian species, including humans, rats, rabbits, and guinea pigs [5]. The porcine NPY sequence (Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH₂
) exhibits complete homology with human and rodent variants, underscoring its functional importance [5] [10].
Table 1: Evolutionary Conservation of Neuropeptide Y
Species | Amino Acid Identity vs. Porcine NPY | Functional Implications |
---|---|---|
Human | 100% | Identical receptor binding |
Rat | 100% | Identical physiological effects |
Rabbit | 100% | Cross-species reactivity |
Guinea Pig | 100% | Validated experimental models |
Proteolytic cleavage of full-length Neuropeptide Y (1-36) generates biologically active C-terminal fragments, including Neuropeptide Y (13-36). Unlike the full-length peptide, Neuropeptide Y (13-36) lacks the N-terminal residues essential for Y1 receptor binding but retains the C-terminal domain required for selective Y2 receptor activation [9]. This fragment is not an artifact of isolation but a functional ligand with distinct physiological roles. In the sympathetic nervous system, Neuropeptide Y (13-36) modulates neurotransmitter release through presynaptic Y2 receptors, acting as an autoinhibitor of norepinephrine and NPY secretion [2] [7]. In the central nervous system, it regulates anxiety-related behaviors via limbic Y2 receptors, demonstrating fragment-specific neuroactivity [8].
Neuropeptide Y (13-36) serves as a critical pharmacological tool for several reasons:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7